1-Nitropyrazole

描述

Overview of Nitrated Azoles in Contemporary Chemistry

Nitrated azoles are a class of heterocyclic compounds that have become indispensable in modern chemistry. mdpi.com Azoles, five-membered heterocyclic rings containing at least one nitrogen atom, exhibit a unique combination of properties, including heteroaromaticity, high chemical stability, and the capacity to form hydrogen bonds. mdpi.com The introduction of one or more nitro groups (NO2) onto the azole ring significantly modifies these properties, leading to a wide range of applications. mdpi.com

The nitro group is a strong electron-withdrawing group, which can increase the acidity of N-H protons in the azole ring, making them more amenable to various chemical transformations. mdpi.com This electronic effect also influences the reactivity of the entire molecule. mdpi.com The presence of nitro groups, with their high nitrogen and oxygen content, is a key feature in the design of energetic materials. mdpi.com Furthermore, the functionalization of nitrated azoles is relatively straightforward, allowing for the creation of a diverse library of derivatives with tailored properties. mdpi.com Consequently, nitrated azoles are extensively studied and utilized in fields ranging from medicinal chemistry to materials science. mdpi.comresearchgate.net

Significance of 1-Nitropyrazole in Organic Synthesis and Material Science

This compound (C3H3N3O2) is a versatile chemical compound that serves as a valuable building block in a variety of scientific research areas, including organic synthesis and material science. angenechemical.comsmolecule.com Its unique properties and reactivity make it a sought-after precursor for the synthesis of pharmaceuticals, agrochemicals, and energetic materials. angenechemical.comsmolecule.com

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C3H3N3O2 |

| Molecular Weight | 113.07 g/mol |

| Appearance | - |

Data sourced from reference acrhem.org

One of the primary applications of this compound in organic synthesis is its use as a nitrating agent. acs.org It can act as a convenient and effective source for the introduction of a nitro group into other organic molecules. acs.org This process, known as transfer nitration, is often catalyzed by acid. acs.org The reactivity of this compound as a nitrating agent can be tuned by the presence of other substituents on the pyrazole (B372694) ring. For instance, the introduction of additional nitro groups can enhance its nitrating ability. nih.gov This controlled reactivity allows for the selective nitration of a wide range of aromatic and heteroaromatic compounds, which is a crucial step in the synthesis of many valuable chemicals. nih.gov

The pyrazole scaffold is a common feature in many biologically active compounds, and this compound serves as a key intermediate in their synthesis. chemscene.com The presence of the nitro group can enhance the biological activity of pyrazole derivatives, including their antimicrobial, antiviral, and anticancer properties. The nitro group can be reduced to an amino group, which can then be further functionalized to create a wide array of derivatives. angenechemical.com This versatility makes this compound a valuable starting material for the exploration of new bioactive molecules with potential therapeutic applications. lookchem.com

Nitrated azoles, including this compound and its derivatives, are of significant interest in the field of high-energy-density materials (HEDMs). mdpi.com The high nitrogen and oxygen content, coupled with the inherent ring strain of the pyrazole structure, contributes to a high heat of formation, a key characteristic of energetic materials. mdpi.comacs.org The presence of nitro groups also improves the oxygen balance of the molecule, which can lead to more efficient energy release. mdpi.com

Research in this area focuses on synthesizing new energetic compounds by functionalizing the this compound backbone. keaipublishing.comacs.org This includes introducing other energetic moieties like azido (B1232118) or nitratoalkyl groups. mdpi.com The goal is to develop materials with superior detonation performance and thermal stability compared to traditional explosives like TNT and RDX. mdpi.comrsc.org For example, studies have shown that some energetic materials derived from nitropyrazoles exhibit high detonation velocities and pressures, making them promising candidates for future applications. rsc.orgbohrium.com The thermal rearrangement of this compound to form C-nitropyrazoles is also a significant reaction in the synthesis of more stable energetic compounds. researchgate.netacs.org

Energetic Properties of Selected Nitropyrazole Derivatives

| Compound | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) |

|---|---|---|

| Compound 6 | 8747 | 33.0 |

| Compound 9 | 9077 | 33.6 |

| Compound 10 | 8759 | 30.2 |

Data sourced from reference rsc.org

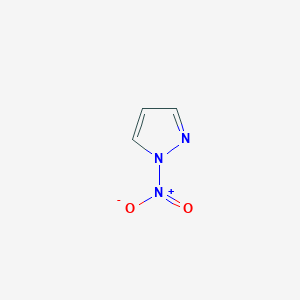

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNVOQYGXDUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221391 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-95-1 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitropyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Nitropyrazole and Its Derivatives

Direct Nitration Strategies

N-Nitration of Pyrazole (B372694): Classical Approaches

The introduction of a nitro group at the nitrogen atom (N-nitration) of the pyrazole ring is a key step in the synthesis of various nitropyrazole isomers.

A well-established method for the N-nitration of pyrazole involves the use of a mixture of nitric acid, acetic anhydride (B1165640), and acetic acid. beilstein-journals.orgresearchgate.net In this procedure, fuming nitric acid is added to a solution of pyrazole in glacial acetic acid at a reduced temperature, typically around -10 °C, which results in the formation of a precipitate. beilstein-journals.org Subsequently, acetic anhydride is added, and the reaction is allowed to proceed at ambient temperature. beilstein-journals.org This method has been reported to produce N-nitropyrazole in good yields, with one procedure citing a yield of 78%. beilstein-journals.org Another variation involves adding freshly prepared acetyl nitrate (B79036) (from nitric acid and acetic anhydride) to a solution of pyrazole in acetic acid at 25 °C, yielding 1-nitropyrazole in 84% yield. acrhem.org

The reaction of pyrazole with a mixture of nitric acid and acetic anhydride is a common method for producing N-nitropyrazole, which can then be thermally rearranged to yield 3(5)-nitropyrazole. researchgate.netnih.gov The nitration of pyrazole to N-nitropyrazole has been improved for safety by adding a solution of pyrazole in acetic acid to a mixture of nitric acid and acetic anhydride. researchgate.net

Table 1: Synthesis of this compound using Nitric Acid/Acetic Anhydride/Acetic Acid Mixtures

| Starting Material | Reagents | Temperature | Yield | Reference |

| Pyrazole | Fuming nitric acid, glacial acetic acid, acetic anhydride | -10 °C to ambient | 78% | beilstein-journals.org |

| Pyrazole | Nitric acid, acetic anhydride, acetic acid | 25 °C | 84% | acrhem.org |

The conditions under which nitration is performed have a profound effect on whether nitration occurs on a nitrogen atom (N-nitration) or a carbon atom (C-nitration) of the pyrazole ring. For instance, the nitration of 1-phenylpyrazole (B75819) with a mixture of nitric and sulfuric acids results in the nitration of the phenyl ring, yielding 1-p-nitrophenylpyrazole. cdnsciencepub.comosi.lv In contrast, using nitric acid in acetic anhydride at a low temperature leads to the substitution on the pyrazole ring, specifically at the 4-position, to give 4-nitro-1-phenyl-1H-pyrazole in 55% yield. cdnsciencepub.comosi.lv This difference in regioselectivity is attributed to the nature of the reacting species. In strongly acidic media like mixed acids, the pyrazole is likely protonated, deactivating the pyrazole ring towards electrophilic attack and favoring substitution on the phenyl ring. cdnsciencepub.comcdnsciencepub.com Conversely, with nitric acid and acetic anhydride, the effective nitrating agent is believed to be protonated acetyl nitrate, which favors attack on the pyrazole ring itself. cdnsciencepub.com

The choice of nitrating agent is also crucial. While mixtures of nitric acid and sulfuric acid or nitric acid and trifluoroacetic anhydride typically lead to substitution at the 4-position of the pyrazole ring acrhem.org, the use of nitric acid and acetic anhydride can result in N-nitration. nih.gov

Nitration of Substituted Pyrazoles

The presence of substituents on the pyrazole ring significantly influences the outcome of nitration reactions, particularly affecting the position of the incoming nitro group.

The regioselectivity of pyrazole nitration is highly dependent on the substituents present on the ring. For instance, the nitration of 1-phenylpyrazole derivatives with nitric acid and acetic anhydride selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com However, when nitrated with mixed acids, the substitution occurs at the para-position of the phenyl group. cdnsciencepub.com This highlights the directing effects of the phenyl group and the influence of the reaction medium on the site of nitration. The presence of a methyl group on the pyrazole ring is reported to facilitate the nitration process. mdpi.com

In the case of 3,5-dimethyl-1H-pyrazole, classical nitration leads to the formation of 3,5-dimethyl-4-nitro-1H-pyrazole. nih.gov The study of N-substitution reactions of 3-substituted pyrazoles has shown that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved, and these N1-substituted 3-nitropyrazoles are valuable precursors for other substituted pyrazoles. sci-hub.stacs.org

Table 2: Regioselectivity in the Nitration of Substituted Pyrazoles

| Substrate | Nitrating Agent | Product | Reference |

| 1-Phenylpyrazole | Nitric acid/Acetic anhydride | 4-Nitro-1-phenylpyrazole | cdnsciencepub.comosi.lv |

| 1-Phenylpyrazole | Nitric acid/Sulfuric acid | 1-p-Nitrophenylpyrazole | cdnsciencepub.com |

| 3,5-Dimethyl-1H-pyrazole | Classical nitration | 3,5-Dimethyl-4-nitro-1H-pyrazole | nih.gov |

A versatile and environmentally friendly method for the nitration of pyrazoles utilizes montmorillonite (B579905) K-10 clay impregnated with bismuth nitrate. researchgate.netscispace.com This solid-supported reagent has been shown to be highly effective for the synthesis of nitropyrazoles in high yields. researchgate.netscispace.com The reaction is typically carried out by stirring the pyrazole substrate and the impregnated clay in a solvent like tetrahydrofuran. mdpi.com The bismuth nitrate impregnated on K-10 provides a fast nitration rate and allows for easy separation of the product by filtration. mdpi.com

This reagent has been successfully applied to the nitration of a variety of azoles, suggesting its broad applicability in the synthesis of nitro compounds for the pharmaceutical industry. researchgate.netscispace.com The catalytic activity for nitration with various nitrates supported on K-10 follows the order: Bi(NO₃)₃ > AgNO₃ > KNO₃ > NaNO₃ > NH₄NO₃ > Pb(NO₃)₂ > Ba(NO₃)₂. mdpi.com For example, the nitration of 1-methylpyrazole-2-oxide using bismuth nitrate impregnated on montmorillonite K-10 resulted in a 98% yield of 1-methyl-5-nitropyrazole-2-oxide. mdpi.com

Indirect Synthetic Routes

Indirect synthetic routes to this compound and its derivatives often involve the rearrangement of N-nitropyrazoles or through cyclization reactions. These methods provide alternative pathways to access various nitropyrazole isomers that may not be achievable through direct nitration.

Rearrangement of N-Nitropyrazoles to C-Nitropyrazoles

The rearrangement of an N-nitro group to a carbon atom on the pyrazole ring is a key transformation in the synthesis of certain C-nitropyrazole isomers. This process is typically achieved through thermal means and has been the subject of mechanistic studies to understand the underlying reaction pathways.

The thermal rearrangement of N-nitropyrazoles is a well-established method for the synthesis of 3(5)-nitropyrazoles. researchgate.net This reaction is typically carried out by heating a solution of an N-nitropyrazole in a high-boiling point organic solvent. nih.govacs.org A variety of solvents have been employed for this purpose, including chlorobenzene, anisole (B1667542), xylene, mesitylene, n-decane, N-methylformamide, propylene (B89431) glycol, and benzonitrile (B105546). nih.govacs.orgacrhem.org The reaction temperatures generally range from 120 to 190 °C, with reaction times of 3 to 7 hours. nih.govacs.org

For instance, heating a 10% solution of N-nitropyrazole in benzonitrile at 180 °C for 3 hours can produce 3-nitropyrazole in a high yield of 98%. acrhem.org Similarly, dissolving N-nitropyrazole in anisole and heating at 145 °C for 10 hours also yields 3-nitropyrazole. mdpi.com While effective, the use of anisole may require longer reaction times, and solvents like n-octanol can sometimes lead to a lower quality product. mdpi.com Benzonitrile is often the preferred solvent for this rearrangement. mdpi.com It has been observed that the thermal rearrangement of N-nitropyrazole that is not substituted at the 3-position is a convenient route to 3-nitropyrazole. acrhem.org

The choice of solvent and reaction conditions can be crucial for the successful synthesis and isolation of the desired C-nitropyrazole isomer. The solubility of the resulting nitropyrazole in the reaction solvent is also an important consideration for the process. acs.org

Table 1: Conditions for Thermal Rearrangement of N-Nitropyrazole

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anisole | 145 | 10 | - | mdpi.com |

| Benzonitrile | 180 | 3 | 98 | acrhem.org |

Note: Yield information is not available for all reported conditions.

The mechanism of the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles has been a subject of investigation, with theoretical studies, particularly using Density Functional Theory (DFT), providing significant insights. nih.govacs.org The generally accepted mechanism involves a two-step process. acrhem.org The first step is proposed to be a acs.orgmdpi.com-sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. acrhem.orggoogle.com This is followed by a rapid re-aromatization of the intermediate to form the more stable C-nitropyrazole. acrhem.org

DFT calculations have been employed to explore the potential energy surfaces of these rearrangement reactions and to elucidate the most likely reaction pathways. researchgate.netnih.govacs.org These studies help in understanding the energetics of the transition states and intermediates involved. For the isomerization of N-nitropyrazole, theoretical calculations have identified the main pathway and have calculated theoretical rate constants that are in good agreement with experimental results. researchgate.net

In one proposed pathway for the isomerization, the proton on a carbon atom first migrates to an oxygen atom of the nitro group. This is followed by the rotation of the (N-)NO2 bond, a subsequent proton shift to the other nitrogen atom of the pyrazole ring, and finally, the shift of the nitro group to the adjacent carbon atom. acs.org An alternative pathway suggests the initial shift of the nitro group to the carbon atom, followed by a proton transfer. acs.org DFT studies help to determine the favorability of these different mechanistic possibilities. nih.govacs.orgmdpi.com

Cyclization Reactions

Cyclization reactions offer another important synthetic strategy for constructing the nitropyrazole ring system. These methods can involve the formation of the heterocyclic ring from acyclic precursors in a single step or through multi-step cycloaddition processes.

A one-step cyclization method for the synthesis of 3-nitropyrazole involves the reaction of diazomethane (B1218177) with chloronitroethylene. mdpi.com While this method provides a direct route to the nitropyrazole, it is considered high-risk due to the extremely volatile and reactive nature of the starting materials. mdpi.com This approach highlights a potential, albeit hazardous, pathway for the formation of the nitropyrazole ring.

[3+2] Cycloaddition reactions are a versatile tool for the synthesis of five-membered heterocyclic rings like pyrazoles. rsc.orgfluorine1.ru In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the pyrazole ring. rsc.org

One example involves the [3+2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes, mediated by potassium carbonate, to produce multi-substituted pyrazoles. rsc.org Another strategy utilizes the reaction of 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one with α-bromonitrostyrene derivatives under basic conditions to yield 5-nitro-pyrazole triflones. fluorine1.rufluorine1.ru This reaction proceeds via a [3+2] cycloaddition mechanism. fluorine1.rufluorine1.ru

Furthermore, 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene (B1201522) derivatives with diazo compounds have been shown to produce pyrazolines and pyrazoles. researchgate.net These cycloaddition strategies provide a powerful means to construct a variety of substituted nitropyrazole systems, which might be difficult to access through other synthetic routes. scilit.com

Cycloaddition Reactions Leading to Nitropyrazole Systems

[3+2] Cycloaddition Pathways

The synthesis of nitropyrazole derivatives can be effectively achieved through [3+2] cycloaddition (32CA) reactions. This method involves the reaction of a three-atom component (TAC), such as a nitrylimine, with a dipolarophile, like a substituted alkene. semanticscholar.org For instance, experimental studies have shown that the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine unexpectedly yields 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole. mdpi.comnih.gov This outcome is the result of a unique elimination of a chloroform (B151607) (CHCl₃) molecule from the initially formed Δ²-pyrazoline intermediate. mdpi.comnih.gov

Another approach involves the reaction of in-situ generated nitrile imines from hydrazonoyl chlorides with cinnamic aldehydes, which can produce multi-substituted pyrazoles. rsc.org When the olefin component has a strong electron-withdrawing group, such as a nitro group, stable aromatized pyrazole products are formed through the rapid elimination of small molecules. rsc.org For example, reacting nitrile imine with a nitroolefin can afford a 4-nitro-pyrazole derivative in good yield. rsc.org

Furthermore, the synthesis of 5-nitro-pyrazole triflones has been accomplished via a [3+2] cycloaddition of a diazotriflone with α-bromonitrostyrene derivatives under basic conditions, yielding the products in moderate to good yields. fluorine1.ru These cycloaddition strategies provide versatile routes to a wide array of substituted nitropyrazoles. rsc.orgfluorine1.ru

Molecular Electron Density Theory (MEDT) Analysis

The mechanism and regioselectivity of [3+2] cycloaddition reactions for forming nitropyrazoles are often elucidated using Molecular Electron Density Theory (MEDT). mdpi.comnih.gov MEDT analysis of the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-phenylnitryl-imine indicates that the process is kinetically favorable. mdpi.com The theory helps to understand why, in some cases, the reaction leads directly to a stable pyrazole through elimination rather than the expected pyrazoline. mdpi.comnih.gov

By calculating the global electronic properties, such as electronic chemical potential (μ) and global electrophilicity (ω), the direction of electron density flux between the reactants can be predicted. semanticscholar.orgmdpi.com For the reaction between nitrylimine and nitroethene, the electron density flux typically occurs from the nitrylimine (the nucleophile) to the nitroethene (the electrophile). semanticscholar.org Analysis of the Parr functions helps to explain the observed regioselectivity of these reactions. researchgate.net Theoretical calculations within the MEDT framework have shown that while multiple cycloaddition channels may be kinetically possible, one pathway is often strongly preferred, leading to high regioselectivity in the products formed. mdpi.comnih.govresearchgate.net

Table 1: Conceptual DFT Reactivity Indices This table presents calculated electronic properties for reactants in a model [3+2] cycloaddition reaction. Data is illustrative of values used in MEDT analysis. All values are in eV.

| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) | Source |

|---|---|---|---|---|---|

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | -5.84 | 4.96 | 3.43 | 1.95 | mdpi.com |

| N-(4-bromophenyl)-C-phenylnitryl-imine | -3.32 | 4.88 | 1.13 | 3.98 | mdpi.com |

| C,N-diphenylnitrylimine | -3.36 | 4.86 | 1.16 | 3.86 | semanticscholar.org |

| (E)-2-phenyl-1-cyano-1-nitroethene | -4.99 | 4.34 | 2.87 | 2.87 | semanticscholar.org |

Functionalization of Nitropyrazoles for Novel Derivatives

Amination and Trinitromethyl Functionalization

The functionalization of nitropyrazoles by introducing amino (-NH₂) and trinitromethyl (-C(NO₂)₃) groups is a key strategy for developing new energetic materials. researchgate.netnih.gov One method to introduce a trinitromethyl group at the nitrogen atom of the pyrazole ring is through the destructive nitration of a precursor like 4-nitro-1-acetonpyrazole using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netnih.gov This process yields compounds such as 3,4-dinitro-1-(trinitromethyl)-pyrazole and 3,5-dinitro-1-(trinitromethyl)-pyrazole. researchgate.net

Amination provides a versatile handle for further modifications. mdpi.com For example, 4-nitropyrazole (4-NP) can undergo amination using hydroxylamine-O-sulfonic acid (NH₂OSO₃H) and potassium carbonate (K₂CO₃). researchgate.netnih.gov The resulting 1-amino-4-nitropyrazole can then be functionalized further. researchgate.netnih.gov One such functionalization is the Mannich reaction with trinitroethanol, which introduces a trinitroethylamino group, yielding 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine. researchgate.netnih.gov The introduction of an amino group into a nitroazole ring can enhance properties like the heat of formation and impact sensitivity. mdpi.com

Alkyl-Bridged Nitropyrazoles Synthesis

Connecting two nitropyrazole rings with an alkyl bridge is a strategy to create larger, more complex energetic molecules with tailored properties. mdpi.comresearchgate.net A common approach involves using N,N'-ethylene or methylene (B1212753) bridges. mdpi.comresearchgate.net For instance, a series of methylene-bridged nitropyrazoles can be synthesized starting from 3,5-dinitro-4-methylaminopyrazole. researchgate.netresearchgate.net

These synthetic routes allow for the introduction of various functional groups onto the bridged structure, which modifies the performance and sensitivity of the resulting materials. researchgate.net Yin et al. developed a class of N,N′-ethylene-bridged bis(nitropyrazoles) that showed varied properties based on different functionalizations. mdpi.com The introduction of methylamino or methylnitramino groups into an alkyl-bridged nitropyrazole system significantly alters its energetic properties. researchgate.net The synthesis of azido- and nitratoalkyl nitropyrazoles, which can be considered a form of alkyl-bridged functionalization, has also been explored as a route to potential melt-cast explosives. nih.govmdpi.com

Synthesis of Heteronuclear N-Nitropyrazole Derivatives (e.g., 1-(N-nitropyrazolyl)-1H-tetrazoles)

A significant class of nitropyrazole derivatives involves the creation of heteronuclear compounds that link a nitropyrazole ring to another heterocyclic system, such as a tetrazole. dntb.gov.uaresearchgate.netdntb.gov.ua A general method has been developed for the synthesis of 1-(N-nitropyrazolyl)-1H-tetrazoles. researchgate.netdntb.gov.ua

The synthesis is typically a two-step process. First, a 1-pyrazolyl-1H-tetrazole is formed. This can be achieved by heating an aminopyrazole with sodium azide (B81097) and triethyl orthoformate in acetic acid, which converts the primary amine into a tetrazole ring. researchgate.netmdpi.com The second step is the N-nitration of the newly formed bi-heterocyclic compound to yield the final 1-(N-nitropyrazolyl)-1H-tetrazole derivative. researchgate.netdntb.gov.ua The specific structural features of the starting pyrazolyltetrazole influence the direction and success of the nitration step. researchgate.net

Incorporation of Triazine and Nitramino Groups

The introduction of triazine and nitramino (-NHNO₂) groups into the nitropyrazole framework is another advanced functionalization strategy. mdpi.comCurrent time information in Bangalore, IN. Nitramino groups can be introduced by the nitration of an existing amino group on the pyrazole ring. rsc.orgmdpi.com For example, 4-nitramino-3,5-dinitropyrazole can be synthesized by nitrating the amino group of 4-amino-3,5-dinitropyrazole. mdpi.comrsc.org A fuming HNO₃/concentrated H₂SO₄ system is often used for this transformation. mdpi.com

Fusing a nitropyrazole with a triazine ring creates a more complex, nitrogen-rich structure with high thermal stability. Current time information in Bangalore, IN. Ma et al. reported the synthesis of energetic salts based on compounds that fused nitropyrazole with both triazine and nitramino groups. mdpi.comCurrent time information in Bangalore, IN. These compounds demonstrated high thermal stability and excellent insensitivity, properties attributed to the presence of the stable triazine ring. mdpi.comCurrent time information in Bangalore, IN.

Synthesis of 3,5-Diamino-4-nitropyrazole Derivatives

The compound 3,5-diamino-4-nitropyrazole serves as a versatile precursor for the development of novel energetic materials due to the presence of two amino groups and an acidic N-H proton on the pyrazole ring, which allow for various functionalization reactions. rsc.orgresearchgate.net Research has focused on modifying this core structure to enhance properties such as thermal stability and detonation performance while maintaining low sensitivity to mechanical stimuli. rsc.org

A significant approach to derivatization involves reactions at both the N-H position of the pyrazole ring and the amino groups. One key strategy is the introduction of nitrogen-rich moieties, such as tetrazole rings, to increase the nitrogen content and heat of formation of the resulting compounds. rsc.orgresearchgate.net

For instance, the synthesis of 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole is achieved by reacting the sodium salt of 3,5-diamino-4-nitropyrazole with cyanogen (B1215507) azide. rsc.org The resulting tetrazole derivative can then be converted into a variety of energetic salts through simple acid-base neutralization reactions with nitrogen-rich bases like ammonia, hydroxylamine, hydrazine, aminoguanidine, and diaminoguanidine. rsc.org

Another synthetic route involves the reaction of 3,5-diamino-4-nitropyrazole with cyanamide (B42294) or dicyanamide (B8802431). rsc.org Reaction with cyanamide leads to the formation of a guanyl-substituted derivative, 3,5-diamino-1-guanyl-4-nitropyrazole. rsc.org In contrast, reaction with dicyanamide results in a ring-expansion product. rsc.org These derivatives can be further modified; for example, the guanyl-substituted product can be neutralized with sodium bicarbonate and subsequently reacted with nitric acid to form its nitrate salt. rsc.org

The following tables detail the synthesis of various derivatives starting from 3,5-diamino-4-nitropyrazole.

Table 1: Synthesis of 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole and its Energetic Salts rsc.org

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Sodium salt of 3,5-diamino-4-nitropyrazole | Cyanogen azide | 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole |

Table 2: Synthesis of Guanyl and Ring-Expansion Derivatives rsc.org

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 3,5-diamino-4-nitropyrazole | Cyanamide | Guanyl substituted product |

| 3,5-diamino-4-nitropyrazole | Dicyanamide | Ring-expansion product |

These synthetic strategies demonstrate the utility of 3,5-diamino-4-nitropyrazole as a building block for creating a family of energetic compounds with tailored properties. rsc.orgresearchgate.net The functionalized derivatives, particularly the hydroxylammonium and hydrazinium (B103819) salts of the tetrazole derivative, have shown promising detonation velocities. rsc.org

Reactivity and Reaction Mechanisms of 1 Nitropyrazole

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitro group in 1-nitropyrazole and its derivatives significantly influences their reactivity towards nucleophiles. Reactions can proceed via substitution on the pyrazole (B372694) ring, often involving the displacement of the nitro group, or through attack at the nitro group nitrogen itself.

Regioselective Substitution of Nitro Groups

Nucleophilic substitution in nitropyrazoles often occurs with high regioselectivity, although the specific position of attack is highly dependent on the substitution pattern of the pyrazole ring. In derivatives like 1-methyl-3,4,5-trinitropyrazole, nucleophilic attack occurs specifically at the C5 position. mathnet.ru Conversely, in 3,4,5-trinitro-1H-pyrazole, it is the nitro group at the C4 position that undergoes regioselective substitution. mathnet.ruscispace.com

For N-nitropyrazoles, including this compound itself, a key reaction pathway involves nucleophilic attack on the nitrogen atom of the N-nitro group. Studies on 1-nitro-4-bromo- and 1,3-dinitropyrazoles have shown that reactions with cyclic secondary amines proceed through displacement at the N-nitro group's nitrogen atom. acs.org Another observed mechanism in dinitropyrazoles is "cine-substitution," where the nucleophile attacks a ring carbon, leading to the formal substitution of a group on an adjacent carbon. For example, 1,4-dinitropyrazoles react with secondary amines to yield 3(5)-di-R-amino-4-nitropyrazoles. acs.orgcdnsciencepub.com

Reactions with Ammonia, Amines, and Thiols

This compound derivatives readily react with a variety of nitrogen and sulfur nucleophiles. For instance, 1-methyl-3,4,5-trinitropyrazole reacts with ammonia, primary amines, and various NH-azoles, resulting in the substitution of the 5-nitro group with yields of 60-90%. mathnet.ru These reactions are typically conducted in methanol (B129727) at room temperature. mathnet.ru Similarly, 3,4,5-trinitro-1H-pyrazole undergoes substitution of its 4-nitro group when treated with ammonia, amines, or thiols under mild conditions. mathnet.ru

The reaction of 1,3-dinitropyrazole with morpholine (B109124) (a secondary amine) in refluxing ethanol (B145695) results in the formation of N-nitromorpholine, demonstrating a nucleophilic substitution on the N-nitro group. acs.org Strongly nucleophilic thiolates react very rapidly with derivatives like 1-methyl-3,4,5-trinitropyrazole at room temperature, with reactions completing in as little as 15 minutes. mathnet.ru

Reaction of 1-Methyl-3,4,5-trinitropyrazole with Nucleophiles mathnet.ru

| Nucleophile | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Ammonia / Amines | Methanol | Room Temp, 2h | 5-Amino-1-methyl-3,4-dinitropyrazole derivative | 60-90% |

| NH-azoles | Methanol | Room Temp, up to 48h | 5-Azolyl-1-methyl-3,4-dinitropyrazole derivative | 60-80% |

| Thiols (as thiolates) | Aq. Acetonitrile | Room Temp, 15 min | 1-Methyl-5-thio-3,4-dinitropyrazole derivative | - |

Hydrolysis Reactions

Nitropyrazoles are generally noted for their resistance to hydrolysis. nih.gov Specifically, compounds like 3,4,5-trinitro-1H-pyrazole are stable in neutral water. researchgate.net Hydrolysis and subsequent displacement of nitro groups tend to occur only under more forcing conditions, such as in alkaline water. researchgate.net This general stability towards hydrolysis is a characteristic feature of the nitropyrazole class of compounds.

Electrophilic Substitution Reactions on Pyrazole Ring

The pyrazole ring is an aromatic system capable of undergoing electrophilic substitution reactions. pharmajournal.net However, the presence and nature of substituents, particularly on the ring nitrogen, can profoundly direct the outcome of these reactions.

Nitration of Phenyl-Substituted Pyrazoles

The nitration of 1-phenylpyrazole (B75819) serves as a classic example of how reaction conditions dictate regioselectivity in electrophilic substitution. The outcome depends on whether the pyrazole ring acts as a free base or as its protonated conjugate acid. osi.lvcdnsciencepub.com

With Mixed Acids (H₂SO₄/HNO₃): In a strongly acidic medium like a mixture of sulfuric and nitric acids, the 1-phenylpyrazole molecule is protonated. This protonation deactivates the pyrazole ring towards further electrophilic attack. Consequently, the nitration occurs preferentially on the phenyl ring, yielding 1-p-nitrophenylpyrazole. cdnsciencepub.comcdnsciencepub.comresearchgate.net

With Acetyl Nitrate (B79036) (HNO₃/Acetic Anhydride): When using a less acidic nitrating agent such as acetyl nitrate, the 1-phenylpyrazole reacts as the unprotonated free base. osi.lv In this form, the pyrazole ring is activated for electrophilic substitution, and the reaction occurs selectively at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Nitration of 1-Phenylpyrazole Under Different Conditions

| Nitrating Agent | Reaction Conditions | Reacting Species | Major Product | Reference |

|---|---|---|---|---|

| H₂SO₄/HNO₃ | Strongly Acidic | Conjugate Acid | 1-p-Nitrophenylpyrazole | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| HNO₃/Acetic Anhydride (B1165640) | Less Acidic | Free Base | 4-Nitro-1-phenylpyrazole | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Thermal Decomposition and Isomerization Pathways

This compound is thermally labile and undergoes characteristic decomposition and isomerization reactions. The primary thermal reaction is a rearrangement from an N-nitro to a C-nitropyrazole.

The most prominent thermal reaction of this compound is an uncatalyzed intramolecular rearrangement to the more stable C-nitropyrazole isomers. researchgate.netresearchgate.net Heating this compound at temperatures between 140°C and 180°C in high-boiling solvents like benzonitrile (B105546) leads to its efficient conversion into 3(5)-nitropyrazole. researchgate.netacrhem.org Yields for this thermal rearrangement can be as high as 98%. acrhem.org This N→C migration of the nitro group is a common feature for N-nitropyrazoles, which are generally less stable than their C-nitro counterparts. researchgate.netacs.orgnih.gov

Theoretical and experimental studies on the decomposition of this compound initiated by UV excitation have shown that the primary product is nitric oxide (NO). nih.gov The proposed mechanism involves a nitro-nitrite isomerization (O-N-O → O-N=O). This isomerization is a crucial step that precedes the release of the NO molecule. nih.gov Potential energy surface calculations suggest that this process is facilitated by the molecule passing through conical intersections, allowing it to relax from an electronically excited state. nih.gov

Nitro-Nitrite Isomerization

A key step in the decomposition of this compound following electronic excitation is the nitro-nitrite isomerization. researchgate.netvulcanchem.comnih.gov This process involves the rearrangement of the nitro group (-NO₂) into a nitrite (B80452) group (-ONO). Experimental and theoretical studies have shown that upon ultraviolet (UV) excitation, this compound can undergo this isomerization, which subsequently leads to the cleavage of the N-O bond and the formation of nitric oxide (NO). researchgate.netnih.gov

This reaction is a crucial initial step in the energy release from nitropyrazole-based energetic materials. nih.gov The isomerization can occur on different electronic potential energy surfaces, namely the S₁ (first excited singlet state) or the S₀ (ground electronic state), depending on the specific molecule and its energetic landscape. researchgate.netnih.gov For model systems like this compound, the generation of the NO product has been observed to occur from the S₁ state. researchgate.netnih.gov This is in contrast to more complex energetic materials like 3,4-dinitropyrazole (DNP), where the S₁ decomposition pathway is energetically unavailable, and NO is produced on the ground state surface. researchgate.netnih.gov

The study of this isomerization provides fundamental insights into the initial chemical bonds that break during decomposition, which is critical for understanding the stability and performance of such compounds.

Conical Intersections in Decomposition Mechanisms

The decomposition of this compound is fundamentally governed by non-adiabatic processes, with conical intersections playing a critical role. researchgate.netvulcanchem.comnih.gov Conical intersections are points or seams of degeneracy between two electronic potential energy surfaces, which facilitate highly efficient, ultrafast radiationless transitions between electronic states. vulcanchem.combeilstein-journals.org

In the case of this compound, upon excitation to the S₂ electronic state, the molecule does not simply fluoresce or phosphoresce back to the ground state. Instead, it undergoes rapid internal conversion to lower electronic states through a series of conical intersections. researchgate.netnih.gov The primary pathway involves the molecule relaxing from the S₂ state to the S₁ state via an (S₂/S₁)CI conical intersection. researchgate.netnih.gov From the S₁ state, it can then proceed to the S₀ ground state through an (S₁/S₀)CI conical intersection. researchgate.netnih.gov

It is along this relaxation pathway, particularly after passing through these conical intersections, that the nitro-nitrite isomerization and subsequent NO formation occur. researchgate.netvulcanchem.comnih.gov Theoretical calculations using methods such as the complete active space self-consistent field (CASSCF) have been instrumental in mapping these potential energy surfaces and identifying the geometries of the conical intersections. researchgate.netnih.gov These computational studies, consistent with experimental observations, show that the presence of conical intersections is an essential feature of the decomposition mechanism, dictating the dynamics and products of the reaction. researchgate.netvulcanchem.comnih.gov

| Finding | Methodology | Key Result | Reference |

|---|---|---|---|

| Initial Decomposition Product | Experimental (UV Excitation) & Theoretical (CASSCF) | Nitric Oxide (NO) is the initial product observed. | researchgate.net, nih.gov |

| Reaction Pathway | Theoretical Calculations (CASSCF) | Involves nitro-nitrite isomerization following electronic excitation. | researchgate.net, vulcanchem.com, nih.gov |

| Role of Electronic States | Theoretical & Experimental Analysis | Electronically excited S₂ state relaxes via (S₂/S₁)CI and (S₁/S₀)CI conical intersections. | researchgate.net, nih.gov |

| NO Product State | Theoretical & Experimental Analysis | For this compound (a model system), NO is generated in the S₁ state. | researchgate.net, nih.gov |

Coupling Reactions

While much of the research on nitropyrazoles focuses on their energetic properties, they also serve as building blocks in synthetic chemistry. Their functionalization through coupling reactions allows for the creation of more complex molecules with potential applications in pharmaceuticals and materials science.

Coupling with Arylboronic Acids

The N-arylation of nitropyrazoles via coupling with arylboronic acids represents a significant synthetic transformation. While the Suzuki-Miyaura reaction, which typically uses palladium catalysts, is a well-known method for forming carbon-carbon bonds, the N-arylation of azoles with arylboronic acids is often achieved through Chan-Lam coupling conditions, which commonly utilize copper catalysts. nih.govbeilstein-journals.org

Research has demonstrated a successful and efficient copper-catalyzed N-arylation of C-nitro-NH-azoles with various arylboronic acids. nih.govbeilstein-journals.org This method has been applied to isomers such as 3(5)-nitro-1H-pyrazole and 4-nitropyrazole, providing a strong precedent for its applicability to this compound. nih.govbeilstein-journals.org The reaction is typically carried out in a protic solvent like methanol, in the presence of a base such as sodium hydroxide, with air bubbled through the mixture. nih.govbeilstein-journals.org This approach offers a broad substrate scope, allowing for the synthesis of a variety of N-aryl-C-nitroazole derivatives in good yields. nih.gov

The reaction proceeds via a plausible mechanism that involves the transmetalation of the boronic acid with the copper(II) catalyst, coordination of the nitropyrazole, and subsequent reductive elimination to form the N-aryl bond and a Cu(I) species. beilstein-journals.org The Cu(I) is then re-oxidized to Cu(II) by oxygen, regenerating the active catalyst. beilstein-journals.org This methodology provides a valuable route to novel substituted pyrazole structures.

| Nitropyrazole Substrate | Arylboronic Acid | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3(5)-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ / NaOH, Methanol, Air | 3-Nitro-1-phenyl-1H-pyrazole | nih.gov, beilstein-journals.org |

| 3(5)-Nitro-1H-pyrazole | 4-Methylphenylboronic acid | Cu(OAc)₂ / NaOH, Methanol, Air | 1-(4-Methylphenyl)-3-nitro-1H-pyrazole | beilstein-journals.org |

| 3(5)-Nitro-1H-pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ / NaOH, Methanol, Air | 1-(4-Methoxyphenyl)-3-nitro-1H-pyrazole | beilstein-journals.org |

| 4-Nitropyrazole | Phenylboronic acid | Cu(OAc)₂ / NaOH, Methanol, Air | 1-Phenyl-4-nitro-1H-pyrazole | nih.gov |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnih.govrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-nitropyrazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. researchgate.netnih.govrsc.orgnih.gov

1H NMR and 13C NMR for Structural Elucidationrsc.orgnih.govnih.govcdnsciencepub.com

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental in confirming the pyrazole (B372694) ring structure and the position of the nitro group.

In the 1H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), distinct signals are observed for the protons on the pyrazole ring. acrhem.org The proton at position 5 (H-5) appears as a doublet at approximately 8.65 ppm, while the proton at position 3 (H-3) is observed as a singlet at 7.80 ppm. acrhem.org The proton at position 4 (H-4) presents as a multiplet around 6.73 ppm. acrhem.org These chemical shifts are influenced by the electron-withdrawing nature of the nitro group.

Table 1: 1H NMR Chemical Shifts for this compound in DMSO-d6 acrhem.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 8.65 | Doublet |

| H-3 | 7.80 | Singlet |

| H-4 | 6.73 | Multiplet |

Multinuclear NMR (e.g., 14N, 15N NMR) for Nitrogen Atom Characterizationresearchgate.netrsc.org

Multinuclear NMR, particularly focusing on nitrogen isotopes (14N and 15N), is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. researchgate.netrsc.org 15N NMR spectroscopy is considered a reliable and rapid method for structural and tautomeric analysis of nitrogen-containing heterocyclic compounds. researchgate.net

For nitropyrazoles, 15N NMR chemical shifts can differentiate between the nitrogen atoms of the pyrazole ring and the nitrogen of the nitro group. rsc.orgresearchgate.net In a study of a related compound, the 15N NMR signals for the nitro groups on a pyrazole ring were observed in the range of -25.85 to -41.16 ppm. rsc.org The nitrogen atoms within the pyrazole ring itself resonate at different frequencies, providing insight into their bonding and electronic density. rsc.org For instance, in a substituted nitropyrazole, the N(1) and N(2) atoms of the pyrazole ring were observed at -107.56 ppm and -80.60 ppm, respectively. researchgate.net

A study involving this compound utilized variable-temperature and variable-field 15N cross-polarization magic angle spinning (CP/MAS) NMR to investigate the residual dipolar coupling between 15N and 14N nuclei in the solid state. fu-berlin.de This advanced technique provides detailed information about the through-space interactions between neighboring nitrogen atoms. fu-berlin.de

2D NMR Techniques (e.g., 1H-1H NMR) for Proton Assignments

Two-dimensional (2D) NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY), are instrumental in unambiguously assigning proton signals by revealing their coupling relationships. rutgers.edu In a COSY experiment, cross-peaks indicate which protons are spin-coupled to each other, typically on adjacent carbon atoms. rutgers.edu

For substituted nitropyrazoles, 2D 1H-1H NMR has been successfully used to definitively assign the chemical shifts to the correct protons in the molecule. researchgate.net This technique is particularly valuable when the 1D spectrum is complex or when signals overlap. While a specific 1H-1H COSY analysis for this compound is not detailed in the provided results, its application to similar structures underscores its importance in comprehensive structural elucidation. researchgate.net

Infrared (IR) Spectroscopyrsc.orgnih.govcdnsciencepub.comacrhem.orgnih.gov

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups.

Vibrational Frequencies and Functional Group Identificationacrhem.org

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the nitro group (NO₂) and the pyrazole ring. The N-O stretching vibrations of a nitro group attached to an aromatic ring typically appear in two distinct regions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com

For this compound, the IR spectrum (in a KBr pellet) shows strong absorption bands at 1617 cm⁻¹ and 1320 cm⁻¹, which are assigned to the N-O stretching vibrations of the nitro group. acrhem.org The spectrum of a related compound, 1-methyl-4-nitropyrazole, also shows characteristic nitro group bands. researchgate.net Other bands in the spectrum correspond to the stretching and bending vibrations of the C-H and C=C bonds within the pyrazole ring. derpharmachemica.comresearchgate.net For example, aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com

Table 2: Characteristic IR Absorption Bands for this compound acrhem.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 1617 | Asymmetric N-O stretch (NO₂) |

| 1320 | Symmetric N-O stretch (NO₂) |

Full Anharmonic Infrared Spectra Analysis

While experimental IR spectra provide valuable data, theoretical calculations are often employed to achieve a more detailed and accurate assignment of the observed vibrational bands. Theoretical studies on nitropyrazoles have utilized methods like Density Functional Theory (DFT) to calculate the full anharmonic infrared spectra. researchgate.net

These calculations can predict the vibrational frequencies and intensities with good agreement with experimental observations. acrhem.org For instance, in a study on 1-methyl-4-nitropyrazole, the theoretical wavenumbers of the fully anharmonic infrared spectrum showed very good agreement with the experimental data. researchgate.net This computational approach allows for a detailed interpretation of the IR spectra based on the potential energy distribution (PED), which describes the contribution of different internal coordinates to each vibrational mode. researchgate.net Such analyses are crucial for a complete understanding of the molecule's vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry of this compound (C₃H₃N₃O₂) reveals characteristic fragmentation patterns typical of nitroaromatic compounds. The electron impact (EI) mass spectrum shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 113, corresponding to the molecular weight of the compound (113.08 g/mol ). acrhem.orgacs.org

The fragmentation of this compound is primarily dictated by the nitro group. Common fragmentation pathways observed for related nitropyrazoles include the initial loss of a nitro radical (•NO₂) or a nitroso group (•NO). The loss of the •NO₂ group from the molecular ion results in a significant fragment ion at m/z 67. kit.edupsu.edu Other observed fragmentation patterns for nitro-substituted aromatic compounds involve the elimination of an oxygen atom to form an [M-O]⁺• ion or the loss of nitric oxide (NO) to give an [M-NO]⁺• ion. kit.edupsu.edu The study of related methyl-substituted nitropyrazoles also provides insight into the complex fragmentation and rearrangement processes that the pyrazole ring can undergo upon electron impact. kit.edunih.govresearchgate.net

Table 1: Key Mass Spectrometry Fragments for Nitropyrazoles

| Fragment Description | m/z Value | Reference |

| Molecular Ion [M]⁺ | 113 | acrhem.orgacs.org |

| Loss of Nitro Group [M - NO₂]⁺ | 67 | kit.edupsu.edu |

| Loss of Oxygen [M - O]⁺• | 97 | kit.edupsu.edu |

| Loss of Nitric Oxide [M - NO]⁺• | 83 | kit.edupsu.edu |

Note: The m/z values for fragments other than the molecular ion are inferred from the fragmentation patterns of closely related nitropyrazoles.

X-ray Diffraction Studies

X-ray diffraction has been a pivotal technique in determining the precise three-dimensional structure of this compound.

A definitive structural analysis of this compound was accomplished through single-crystal X-ray diffraction. nih.gov The study revealed that this compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. nih.gov The crystal structure consists of planar molecules packed in layers. nih.gov The determination of the unit cell dimensions provides fundamental data for the crystal lattice. nih.gov The structural data for related nitropyrazole derivatives have also been reported, allowing for comparative analysis of the effects of different substituents on the crystal packing and molecular geometry. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.337 (1) | nih.gov |

| b (Å) | 10.032 (1) | nih.gov |

| c (Å) | 7.199 (1) | nih.gov |

| β (°) | 116.6 (2) | nih.gov |

| Volume (ų) | 473.8 | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Calculated Density (g cm⁻³) | 1.585 | nih.gov |

The single-crystal X-ray diffraction data allows for a detailed analysis of the internal geometry of the this compound molecule. nih.gov The molecule is planar, a common feature for many aromatic and heterocyclic systems. nih.gov The bond lengths within the pyrazole ring are consistent with its aromatic character, showing values intermediate between single and double bonds. nih.gov The N-N bond length of the nitro group is reported as 1.399 (3) Å, and the O-N-O bond angle is 128.5 (2)°, which is slightly larger than in some other N-NO₂ fragments. nih.gov The attachment of the electron-withdrawing nitro group influences the bond lengths within the pyrazole ring compared to the parent pyrazole molecule. nih.gov

Table 3: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value | Reference |

| Bond Lengths (Å) | ||

| N(1)-N(2) | 1.365 (3) | nih.gov |

| N(1)-N(3) | 1.399 (3) | nih.gov |

| N(2)-C(1) | 1.319 (3) | nih.gov |

| C(1)-C(2) | 1.385 (4) | nih.gov |

| C(2)-C(3) | 1.352 (4) | nih.gov |

| C(3)-N(1) | 1.353 (3) | nih.gov |

| N(3)-O(1) | 1.222 (3) | nih.gov |

| N(3)-O(2) | 1.223 (3) | nih.gov |

| Bond Angles (°) | ||

| C(3)-N(1)-N(2) | 112.1 (2) | nih.gov |

| N(1)-N(2)-C(1) | 104.5 (2) | nih.gov |

| N(2)-C(1)-C(2) | 112.1 (2) | nih.gov |

| C(1)-C(2)-C(3) | 104.9 (2) | nih.gov |

| C(2)-C(3)-N(1) | 106.4 (2) | nih.gov |

| O(1)-N(3)-O(2) | 128.5 (2) | nih.gov |

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) has been utilized to investigate the elemental and molecular composition of this compound, particularly in the context of energetic materials analysis.

Femtosecond LIBS studies performed on this compound have successfully identified characteristic atomic and molecular emissions. The plasma generated by laser ablation of the material emits light at specific wavelengths corresponding to the elements and molecular fragments present. For this compound, the LIBS spectra clearly show the presence of its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Nitrogen (N). nih.gov

In addition to atomic lines, distinct molecular emission bands are observed, which are crucial for identifying nitrogen-containing organic compounds. The most prominent molecular emissions are those from the cyanide radical (CN) and diatomic carbon (C₂). The CN violet band system and the C₂ Swan band system are characteristic features in the LIBS spectra of nitropyrazoles. The detection of these specific fragments serves as a signature for the presence of a C-N and C-C backbone within the analyzed material. nih.gov

Table 4: Key Elemental and Molecular Emissions Detected in LIBS of this compound

| Species | Emission Wavelengths/Bands | Reference |

| Elemental | ||

| C | 247.8 nm | |

| H | 656.2 nm | |

| O | (Observed) | nih.gov |

| N | (Observed) | nih.gov |

| Molecular | ||

| CN (Violet System) | 357-360 nm, 384-389 nm, 414-423 nm | |

| C₂ (Swan Bands) | 460-475 nm, 510-520 nm, 550-565 nm |

Time-resolved LIBS studies provide deeper insight into the plasma dynamics following the laser-material interaction. By introducing a delay time between the laser pulse and the spectral data acquisition, it is possible to study the evolution of the plasma and the formation and decay of different emitting species. nih.gov For nitropyrazoles, including this compound, time-resolved measurements have been conducted to determine the decay times of the CN and C₂ molecular emissions. nih.gov These studies, often performed in different atmospheres (air, argon, nitrogen), reveal how the surrounding environment affects the plasma chemistry and the lifetime of these fragments. nih.gov For instance, the decay time for C₂ emission was found to be longest in an argon atmosphere for several nitropyrazoles. nih.gov Such time-resolved data is valuable for understanding the fragmentation pathways and can aid in the discrimination between different but structurally related energetic materials. The initial experiments on this compound utilized a gate delay of 100 ns and a gate width of 800 ns to capture the emission spectra.

Correlation with Nitro Group Number and Oxygen Balance

The spectroscopic characteristics of nitropyrazoles are intrinsically linked to the number of nitro groups present in the molecule and the resulting oxygen balance (OB). The oxygen balance is a measure of the degree to which an energetic molecule can be oxidized, indicating whether it has a surplus or deficit of oxygen for the complete conversion of its carbon and hydrogen to carbon dioxide and water. scribd.com For a molecule with the general formula CaHbNcOd, the oxygen balance is often calculated using the formula: OB = 1600 * [d - (2a + b/2 )] / Molecular Weight. scribd.com

As the number of nitro groups on the pyrazole ring increases, the oxygen balance becomes more positive, which can enhance the detonation performance of the compound. mdpi.comresearchgate.net This trend has been systematically studied using techniques like Femtosecond Laser-Induced Breakdown Spectroscopy (FLIBS). acrhem.orgnih.gov

In FLIBS studies of a series of nitropyrazoles, including this compound, researchers observed distinct correlations between the spectroscopic data and the number of nitro groups. acrhem.orgpsu.edu The analysis of the plasma generated by laser ablation reveals atomic emission lines for C, H, O, and N, as well as molecular emissions from cyanide (CN) and diatomic carbon (C2). acrhem.orgnih.gov As the number of nitro groups increases from zero in pyrazole to three in 1-methyl-3,4,5-trinitropyrazole, the intensities of the oxygen and nitrogen atomic emission peaks correspondingly increase. acrhem.orgpsu.edu This is a direct reflection of the higher concentration of these elements in the more heavily nitrated molecules. acrhem.orgpsu.edu The relationship between the LIBS signal intensity and the oxygen balance of these organic explosives has been a subject of investigation. acrhem.orgnih.gov

| Compound Name | Molecular Formula | Number of Nitro Groups | Oxygen Balance (OB%) |

|---|---|---|---|

| Pyrazole | C₃H₄N₂ | 0 | -117.5% |

| This compound | C₃H₃N₃O₂ | 1 | -42.4% |

| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 2 | -20.2% |

| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 3 | -20.9% |

| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | C₅HN₉O₁₄ | 7 | +13.62% |

Note: Oxygen balance values are calculated for CO₂ and H₂O as end products and can vary slightly based on the specific formula used. The values for Pyrazole, this compound, 3,4-Dinitropyrazole, and 1-Methyl-3,4,5-trinitropyrazole are illustrative based on their formulas found in studies. acrhem.orgpsu.edu The value for 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole is as reported in the literature. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, this analysis confirms the successful nitration of the pyrazole ring and the purity of the resulting product. researchgate.netacrhem.org The technique is routinely applied in the characterization of newly synthesized nitropyrazole derivatives to ensure their structures are consistent with the expected molecular formulas. rsc.orgnih.govrsc.org

For this compound (C₃H₃N₃O₂), the theoretical composition is compared against the experimentally determined values ("found"). Close agreement between the calculated and found percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the compound's identity and purity. acrhem.org

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 31.83 | 32.88 | acrhem.org |

| Hydrogen (H) | 2.67 | 2.62 | acrhem.org |

| Nitrogen (N) | 37.26 | 37.43 | acrhem.org |

Theoretical and Computational Studies on 1 Nitropyrazole

Quantum chemical calculations, which encompass methods like Density Functional Theory (DFT) and ab initio techniques, serve as indispensable tools for the theoretical investigation of 1-Nitropyrazole. wikipedia.org These computational approaches allow for the prediction of molecular properties and reaction dynamics from first principles, using only physical constants as input. wikipedia.org Through these calculations, researchers can explore various facets of the molecule's behavior, including its geometry, electronic characteristics, and decomposition pathways. researchgate.netnih.govnih.gov

Molecular Geometry Optimization and Electronic Structure

A fundamental step in computational chemistry involves geometry optimization, a process that determines the lowest energy, and thus most stable, three-dimensional arrangement of atoms in a molecule. For nitropyrazoles, this has been performed using various levels of theory, including Hartree-Fock (HF) and DFT methods such as B3LYP and B3P86, with different basis sets like 6-311++G(d,p) and aug-cc-pVDZ. acrhem.org The resulting optimized geometries are then compared with experimental data, often from X-ray crystallography, to validate the computational model. acrhem.org

Studies show that the calculated geometries for nitropyrazoles are typically in excellent agreement with experimental findings. acrhem.org Minor deviations between the calculated gas-phase structure and the solid-state experimental structure are often observed. rsc.org These differences are generally attributed to the influence of intermolecular interactions, such as crystal packing forces, which are present in the solid state but absent in the calculation of an isolated molecule. rsc.org The semiempirical PM3 method has also been utilized for geometry optimization of nitrodiazoles. psu.edu

The optimized geometric parameters for this compound (referred to as N-nitropyrazole in some literature) show a planar pyrazole (B372694) ring. acrhem.org The nitro group's orientation relative to the ring is a key structural feature.

Table 1: Selected Geometric Parameters of this compound This table presents a selection of calculated and experimental bond lengths and angles. The calculated values are from the B3LYP/aug-cc-pVDZ level of theory, and experimental values are from X-ray diffraction data as reported in the literature.

| Parameter | Type | Calculated Value | Experimental Value acrhem.org |

| N1–N2 | Bond Length (Å) | 1.369 | 1.378 |

| N1–N7 | Bond Length (Å) | 1.423 | 1.411 |

| N2–C3 | Bond Length (Å) | 1.326 | 1.325 |

| C3–C4 | Bond Length (Å) | 1.411 | 1.402 |

| C4–C5 | Bond Length (Å) | 1.357 | 1.350 |

| C5–N1 | Bond Length (Å) | 1.353 | 1.352 |

| N7–O8 | Bond Length (Å) | 1.206 | 1.208 |

| N2–N1–N7 | Bond Angle (°) | 119.5 | 119.9 |

| C5–N1–N7 | Bond Angle (°) | 129.9 | 129.8 |

| N1–N2–C3 | Bond Angle (°) | 111.9 | 111.4 |

| N2–C3–C4 | Bond Angle (°) | 107.0 | 107.5 |

| C3–C4–C5 | Bond Angle (°) | 105.7 | 105.7 |

| N1–C5–C4 | Bond Angle (°) | 108.4 | 108.0 |

HOMO-LUMO Analysis and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap generally corresponds to higher kinetic stability and lower chemical reactivity. materialsciencejournal.org

For nitropyrazole derivatives, HOMO-LUMO analysis is used to investigate stability and intramolecular charge transfer. nih.govmaterialsciencejournal.orgrsc.org Typically, the electron density of the HOMO is localized on the electron-rich pyrazole ring, whereas the LUMO's density is concentrated on the electron-withdrawing nitro group. materialsciencejournal.org This distribution suggests that the pyrazole ring is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack. materialsciencejournal.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. materialsciencejournal.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines key reactivity descriptors that can be calculated from HOMO and LUMO energy values.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. materialsciencejournal.org |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. materialsciencejournal.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. materialsciencejournal.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. materialsciencejournal.org |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | Measures the propensity of a species to accept electrons. materialsciencejournal.org |

Analysis of the electron density distribution, sometimes studied through electron density difference (EDD) plots, reveals how charge is redistributed within the molecule upon interaction with other species. nih.gov

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides chemical insights by converting the calculated wavefunctions into a representation of localized Lewis-type structures, such as bonds and lone pairs. southampton.ac.ukbibliotekanauki.pl A key application of NBO analysis is the study of hyperconjugation, which involves stabilizing delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. researchgate.netrsc.org

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful graphical method used to explore and quantify intermolecular interactions within a crystalline environment. scielo.org.mx The analysis involves mapping properties onto a surface defined by the molecule's electron density. A key property mapped is the normalized contact distance (dnorm), which highlights regions of intermolecular contact shorter than the van der Waals radii, indicating significant interactions. scielo.org.mx

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.org It maps the electrostatic potential onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). acs.org

Studies on nitropyrazole compounds reveal distinct electrostatic potential distributions. nih.govacs.org

Positive Regions: The most positive potential is generally found near the hydrogen atoms, particularly the hydrogen attached to the pyrazole ring nitrogen (N-H). acs.org This indicates this site is a likely hydrogen bond donor.

Negative Regions: Negative potential is concentrated around the electronegative oxygen atoms of the nitro group and, to a lesser extent, the exposed sp2-hybridized nitrogen atom of the pyrazole ring. nih.govacs.org These sites are nucleophilic and can act as hydrogen bond acceptors.

This distribution of electrostatic potential is critical for understanding and predicting the intermolecular interactions, such as hydrogen bonding, that govern the molecule's behavior in a condensed phase. acs.org

Potential Energy Surface Calculations for Reaction Mechanisms

Potential Energy Surface (PES) calculations are employed to map the energy of a system as a function of its geometry, allowing for the exploration of reaction mechanisms, the identification of transition states, and the calculation of activation barriers. acs.org

The initial decomposition mechanism of this compound following electronic excitation has been investigated theoretically using PES calculations at the Complete Active Space Self-Consistent Field (CASSCF) level. nih.govresearchgate.netresearchgate.net These studies reveal a multi-step pathway:

Upon UV excitation, the molecule is promoted to an excited electronic state (S2). nih.gov

It then undergoes rapid, non-radiative relaxation to lower electronic states (S1 and S0) through conical intersections, which are points where potential energy surfaces cross. nih.govresearchgate.net

During this relaxation, the molecule can undergo a nitro-nitrite isomerization, where the this compound (-NO2) rearranges to a pyrazolyl-nitrite (-ONO) intermediate. nih.gov

The final step is the cleavage of the weak O–N bond in the nitrite (B80452) intermediate, which leads to the release of a nitric oxide (NO) molecule. nih.gov

For model systems like this compound, theoretical calculations predict that the NO product is generated while the system is in the S1 excited state. nih.govresearchgate.net These computational findings are consistent with experimental results from photodissociation studies. nih.gov

Molecular Dynamics Simulations

Intermolecular Interactions and Cocrystal Formation (e.g., with CL-20)

Theoretical and computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in understanding the intermolecular interactions between this compound and other energetic materials, most notably 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20). These studies aim to predict and rationalize the formation of cocrystals, which can modify the properties of the individual components, often leading to enhanced stability and reduced sensitivity.

Quantum chemical methods have been employed to investigate multimolecular complexes of CL-20 with various nitropyrazole derivatives. nih.govacs.orgacs.org These studies have shown that intermolecular interactions, such as O···H hydrogen bonds, are prevalent. nih.govacs.orgacs.org Dispersion forces also play a crucial role in the formation and stability of these complexes. nih.govacs.orgacs.org

The formation of cocrystals between CL-20 and nitropyrazole compounds is a promising strategy to reduce the sensitivity of CL-20 without significantly compromising its high-energy output. nih.govacs.org Theoretical investigations into the interactions between CL-20 and 3,4-dinitropyrazole (DNP) have demonstrated a significant reduction in the sensitivity of CL-20. acs.org The analysis of electron density differences reveals that intermolecular interactions influence the electron densities of the N–NO₂ bonds in CL-20, contributing to its stabilization. nih.govacs.org

Trigger bond analysis in these complexes indicates that the strength of the trigger bonds in CL-20 increases upon the formation of intermolecular weak interactions with nitropyrazole molecules. nih.govacs.orgacs.org Furthermore, calculations of nitro group charges show a significant increase in the negative charge on most nitro groups, which is correlated with a decrease in sensitivity. nih.govacs.orgacs.org Molecular dynamics simulations have also been used to study the effects of polymer binders on CL-20 based explosives, providing insights into interfacial interactions and their impact on sensitivity and mechanical properties. mdpi.com

Prediction of Thermochemical and Detonation Properties

Computational methods are widely used to predict the thermochemical and detonation properties of energetic materials like this compound and its derivatives. These theoretical predictions are crucial for screening potential new energetic compounds and understanding their performance characteristics before undertaking costly and potentially hazardous experimental synthesis and testing.

Heat of Formation and Detonation Performance (Velocity, Pressure)

The heat of formation (HOF) is a fundamental thermochemical property that significantly influences the detonation performance of an energetic material. Theoretical calculations, often employing methods like density functional theory (DFT), are used to estimate the HOF of nitropyrazoles. acs.org For instance, the calculated HOF for hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole was found to be 194.8 kJ mol⁻¹, which is considerably higher than that of RDX and HMX. acs.org

The detonation velocity (D) and detonation pressure (P) are key performance indicators for explosives. These properties are frequently predicted using empirical methods like the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation. researchgate.nettandfonline.com Theoretical studies have shown that the detonation velocities of nitropyrazole derivatives can range from 6.42 to 9.00 km·s⁻¹. researchgate.net For example, 4-NP has a predicted detonation velocity of 6.68 km/s and a detonation pressure of 18.81 GPa. mdpi.com In contrast, more highly nitrated derivatives exhibit significantly higher performance, with some trinitropyrazole derivatives showing detonation velocities around 9.0 km·s⁻¹ and pressures near 37.09 GPa. mdpi.com The introduction of an N-oxide group into the pyrazole ring is predicted to further increase density and detonation performance. tandfonline.com

Table 1: Predicted Detonation Properties of Selected Nitropyrazoles

| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Source |

|---|---|---|---|

| 4-Nitropyrazole (4-NP) | 6.68 | 18.81 | mdpi.com |

| 3,4-Dinitropyrazole (3,4-DNP) | 8.1 | 29.4 | mdpi.com |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 8.65 | 33.7 | mdpi.com |

| Trinitropyrazole (TNP) | 9.0 | 37.09 | mdpi.com |

| Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | 8.79 | 33.8 | acs.org |

Sensitivity to External Stimuli (Impact, Friction)

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. Computational models have been developed to predict the impact sensitivity of various classes of nitroheterocyclic compounds, including nitropyrazoles. nih.govnih.gov These models often rely on the elemental composition and specific structural parameters of the molecule. nih.govnih.gov